molecular formula C22H19FN4O2 B1352929 チダミド CAS No. 1883690-47-8

チダミド

カタログ番号 B1352929
CAS番号: 1883690-47-8
分子量: 390.4 g/mol
InChIキー: WXHHICFWKXDFOW-BJMVGYQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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Safety and Hazards

Chidamide’s safety profile is generally favorable, but like any medication, it may have side effects. Consultation with a healthcare professional is essential. Common adverse effects include gastrointestinal symptoms, fatigue, and hematological abnormalities. Specific safety precautions and monitoring guidelines should be followed during treatment .

将来の方向性

Chidamide continues to be investigated in clinical trials and real-world studies. Future research aims to explore its efficacy in various malignancies, optimize dosing regimens, and identify potential combination therapies. Additionally, ongoing safety assessments will guide its clinical use .

生化学分析

Biochemical Properties

Chidamide is a benzamide class HDI that inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10 . By inhibiting these enzymes, Chidamide increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene transcription. This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and exert its therapeutic effects.

Cellular Effects

Chidamide has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In cancer cells, Chidamide induces cell cycle arrest and promotes apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . It also affects cell signaling pathways, such as the RhoA/ROCK pathway, and inhibits glycolysis in acute myeloid leukemia cells . Additionally, Chidamide enhances the efficacy of other cancer therapies, such as chemotherapy and immune checkpoint inhibitors .

Molecular Mechanism

At the molecular level, Chidamide exerts its effects by binding to and inhibiting specific histone deacetylases. This inhibition leads to increased acetylation of histone proteins, resulting in changes in chromatin structure and gene expression . Chidamide also modulates the expression of various genes involved in immune responses, cell cycle regulation, and apoptosis . Furthermore, it has been shown to inhibit glycolysis in cancer cells by downregulating the expression of glycolysis-related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chidamide have been observed to change over time. Studies have shown that Chidamide can prolong overall survival and disease-free survival in patients who have achieved complete remission after CAR-T therapy . The stability and degradation of Chidamide in vitro and in vivo have been studied, with findings indicating that it remains effective over extended periods when administered continuously .

Dosage Effects in Animal Models

The effects of Chidamide vary with different dosages in animal models. Low-dose Chidamide has been shown to restore immune tolerance in immune thrombocytopenia by modulating regulatory T cells and CTLA4 gene expression . Higher doses of Chidamide have demonstrated potent anti-tumor activity in various cancer models, with some studies indicating a dose-dependent increase in efficacy and potential adverse effects .

Metabolic Pathways

Chidamide is involved in several metabolic pathways, including the inhibition of glycolysis in cancer cells. It downregulates the expression of glycolysis-related proteins and decreases glucose consumption, lactate production, and ATP generation . Chidamide also affects the reprogramming of energy metabolic pathways, contributing to its anti-tumor effects .

Transport and Distribution

Chidamide is transported and distributed within cells and tissues through various mechanisms. It has been shown to upregulate the expression of CD22 on the surface of B-cell tumor cells, enhancing the efficacy of CAR-T therapy . Chidamide is also distributed in peripheral blood mononuclear cells, where it modulates histone acetylation and gene expression .

Subcellular Localization

The subcellular localization of Chidamide is influenced by its interactions with histone deacetylases and other biomolecules. Chidamide modulates the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . It also affects the localization and function of various proteins involved in cellular processes, such as cell cycle regulation and apoptosis .

類似化合物との比較

Chidamide is unique among histone deacetylase inhibitors due to its selectivity for specific histone deacetylase isotypes (HDAC1, HDAC2, HDAC3, and HDAC10) . This selectivity allows Chidamide to effectively target cancer cells while minimizing effects on normal cells .

Similar Compounds:

    Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Romidepsin: A histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.

    Panobinostat: A histone deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.

Chidamide’s unique selectivity and broad spectrum of antitumor activity make it a promising candidate for cancer therapy, either as a single agent or in combination with other treatments .

特性

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHICFWKXDFOW-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348099
Record name N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1883690-47-8
Record name N-(2-Amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883690478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-5-fluorophenyl)-4-{[(2E)-3-(3-pyridinyl)-2-propenamido]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462284YV3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Chidamide?

A1: Chidamide is a benzamide-class histone deacetylase inhibitor (HDACi) that selectively targets HDAC1, HDAC2, HDAC3, and HDAC10 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting these HDACs, Chidamide increases histone acetylation, which can alter gene expression and affect various cellular processes, including proliferation, differentiation, and apoptosis. [, , , , , , , , , , , , , , , ]

Q2: How does Chidamide impact specific signaling pathways in cancer cells?

A2: Chidamide has been shown to influence several crucial signaling pathways, including:

  • JAK2/STAT3: Chidamide upregulates SOCS3 expression by promoting histone acetylation in its promoter region, leading to JAK2/STAT3 signaling inhibition. This downregulates downstream targets like Bcl-XL, Bcl-2, and Mcl-1, potentially contributing to its cytotoxic effects in Myelodysplastic Syndromes (MDS). []
  • PI3K/AKT: Chidamide suppresses the PI3K/AKT pathway by decreasing phosphorylated PI3K and AKT levels. This contributes to its anti-proliferative effects in Chronic Myeloid Leukemia (CML) cells. []
  • MAPK: Chidamide regulates the MAPK pathway to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in Burkitt Lymphoma (BL) cells. []

Q3: Chidamide demonstrates synergistic effects with other drugs. How does this synergy manifest?

A3: Chidamide exhibits synergistic antitumor activity when combined with various drugs, including:

  • Rituximab: In Diffuse Large B-Cell Lymphoma (DLBCL), Chidamide counteracts Rituximab-induced CD20 downregulation by increasing CD20 expression, thereby enhancing Rituximab's efficacy. []
  • Lenalidomide: In DLBCL, Chidamide overcomes lenalidomide resistance by targeting BCL6, a determinant of Chidamide sensitivity. Lenalidomide degrades BCL6, restoring sensitivity to Chidamide. []
  • Oxaliplatin: In Colorectal Cancer (CRC), Chidamide enhances oxaliplatin-induced growth inhibition and apoptosis by inhibiting the RPS27A-MDM2-p53 axis. []

Q4: What is the molecular formula and weight of Chidamide?

A4: The provided research papers do not explicitly mention the molecular formula and weight of Chidamide. For detailed structural information, it's recommended to refer to the drug's official documentation or chemical databases.

Q5: Are there studies investigating the stability of Chidamide under various conditions?

A5: While the research papers highlight Chidamide's use in various formulations and clinical settings, detailed investigations on its stability under diverse conditions are not provided.

Q6: How does modifying the structure of Chidamide affect its activity?

A6: The provided papers do not delve into specific SAR studies involving structural modifications of Chidamide. This area remains open for further research.

Q7: What are the known pharmacokinetic properties of Chidamide?

A7: Chidamide exhibits a linear and dose-dependent pharmacokinetic profile. Notably, co-administration with CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) does not significantly affect its plasma exposure. []

Q8: What safety regulations govern the use of Chidamide?

A8: The provided papers mainly focus on Chidamide's efficacy and safety in clinical trials and real-world settings. Specific information regarding SHE regulations and compliance is not discussed.

Q9: Which cancer cell lines have shown sensitivity to Chidamide in preclinical studies?

A9: Chidamide has demonstrated efficacy against various cancer cell lines in preclinical studies, including:

  • Lymphoma: Jurkat (T-cell Acute Lymphoblastic Leukemia), HH and Hut78 (Cutaneous T-cell Lymphoma). [, , ]
  • Lung Cancer: NCI-2170 and NCI-H226 (Lung Squamous Cell Carcinoma), A549 (Non-Small Cell Lung Cancer). [, , ]
  • Multiple Myeloma: Specific cell lines not named in the abstracts. [, ]
  • Other: SKM-1 (MDS), OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, and Su-DLH10 (DLBCL), HCT-116 and RKO (CRC), BxPC-3 and PANC-1 (Pancreatic Cancer). [, , , , ]

Q10: What are the primary mechanisms of resistance to Chidamide observed in preclinical studies?

A10: One identified mechanism of resistance to Chidamide involves HDAC1. In Non-Small Cell Lung Cancer cells, resistance to Chidamide was associated with inhibited HDAC1 degradation and increased HDAC activity. []

Q11: What are the common adverse events associated with Chidamide in clinical trials?

A11: The most common adverse events reported in clinical trials investigating Chidamide are primarily hematological, including:

  • Thrombocytopenia: Reduced platelet count. [, , , , , ]
  • Neutropenia: Reduced neutrophil count. [, , , ]
  • Anemia: Reduced red blood cell count. [, , ]

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